molecular formula C12H13ClN2 B008874 Biphenyl-3-YL-hydrazine hydrochloride CAS No. 109221-88-7

Biphenyl-3-YL-hydrazine hydrochloride

Cat. No.: B008874
CAS No.: 109221-88-7
M. Wt: 220.7 g/mol
InChI Key: RXOUQUVFXCPQAR-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-ylhydrazine hydrochloride: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydrazine group attached to the biphenyl structure, which is further stabilized by the addition of hydrochloride. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride typically involves the reaction of [1,1’-Biphenyl]-3-ylhydrazine with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3-ylhydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-3-ylhydrazine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also employed in the development of new pharmaceuticals and agrochemicals.

Industry: In the industrial sector, [1,1’-Biphenyl]-3-ylhydrazine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4-ylhydrazine hydrochloride
  • [1,1’-Biphenyl]-2-ylhydrazine hydrochloride
  • [1,1’-Biphenyl]-3-ylhydrazine sulfate

Comparison: Compared to its analogs, [1,1’-Biphenyl]-3-ylhydrazine hydrochloride exhibits unique reactivity due to the position of the hydrazine group on the biphenyl ring. This positional difference can influence the compound’s chemical properties, such as its reactivity towards electrophiles and nucleophiles, as well as its biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(3-phenylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOUQUVFXCPQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484242
Record name ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109221-88-7
Record name ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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